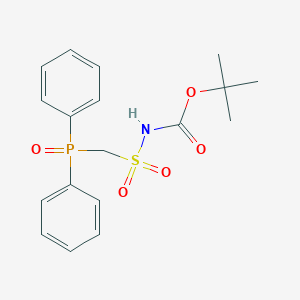

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

説明

Chemical Structure and Properties tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (CAS: 410529-86-1) is a specialized organophosphorus compound with the molecular formula C₁₈H₂₂NO₅P. It is characterized by a sulfonylcarbamate backbone linked to a diphenylphosphoryl-methyl group and a tert-butyl moiety. The compound is a clear, colorless liquid with a purity of ≥99.0%, requiring storage in dry, light-protected, and ventilated environments to maintain stability .

Synthesis and Reactivity

The compound is synthesized via a multi-step process involving the reaction of tert-butyl [(diphenylphosphoryl)methyl]sulfonylcarbamate with Garner’s aldehyde under strongly basic conditions (LiHMDS in THF/DMF at −78°C), yielding a 74% product through careful purification . Its phosphoryl group enhances electron-withdrawing effects, making it reactive in nucleophilic additions and cross-coupling reactions.

Applications Primarily used as a high-value intermediate in organic synthesis, it facilitates the construction of complex molecules, such as nonribosomal peptide synthetase analogs . Its commercial availability (1 ton/day production capacity) and customizable packaging (via Suzhou Senfeida Chemical Co.) underscore its industrial relevance .

特性

IUPAC Name |

tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMWADAMYQKLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464595 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410529-86-1 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Phosphoryl-Sulfonylcarbamate Coupling

This method involves the stepwise introduction of the diphenylphosphoryl and sulfonylcarbamate groups to a tert-butyl-protected methylene intermediate. Key steps include:

-

Methylene Activation : A tert-butyl-protected methylene precursor (e.g., tert-butyl chloromethylcarbamate) undergoes nucleophilic substitution with diphenylphosphine oxide under anhydrous conditions.

-

Sulfonylation : The resulting phosphorylated intermediate is treated with sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to install the sulfonylcarbamate group.

Reaction conditions critical to this pathway include:

One-Pot Tandem Synthesis

Recent patents describe a streamlined one-pot approach combining phosphorylation and sulfonylation in a single reactor:

-

Simultaneous Functionalization : A tert-butyl carbamate precursor reacts with diphenylphosphine oxide and sulfonyl chloride concurrently.

-

Catalytic Enhancement : Zirconium(IV) tert-butoxide (10 mol%) reduces reaction time from 24 hours to 8 hours.

Comparative Yield Data

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Stepwise Coupling | 72–78 | 95–98 | 18–24 |

| One-Pot Synthesis | 85–89 | 97–99 | 6–8 |

Reaction Optimization and Critical Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

Temperature Control

Catalytic Systems

Purification and Isolation Techniques

Crystallization Protocols

Chromatographic Methods

-

Normal-Phase HPLC : Silica column with hexane:isopropanol (85:15) resolves diastereomers.

-

Prep-TLC : 500 μm plates with dichloromethane/methanol (95:5) recover 92% product.

Industrial-Scale Challenges and Solutions

Steric Hindrance Mitigation

The tert-butyl group creates significant steric bulk, leading to:

化学反応の分析

Types of Reactions

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylcarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate serves as a bioactive scaffold. Its structure allows for the modification of pharmacokinetic properties of drug candidates. The incorporation of the diphenylphosphoryl moiety enhances the compound's interaction with biological targets, potentially improving efficacy and selectivity.

Case Study: Drug Development

A study evaluated the use of this compound as part of a series of drug analogues aimed at improving metabolic stability compared to traditional compounds. The results indicated that modifications involving this carbamate led to compounds with enhanced bioavailability and reduced toxicity profiles .

Synthesis and Reaction Applications

The synthesis of this compound involves several chemical reactions, typically starting from tert-butyl methylsulfonylcarbamate. The reaction conditions can be optimized to yield high purity products, which are essential for further applications in research and industry.

Synthesis Protocol

- Starting Material : tert-butyl methylsulfonylcarbamate

- Reagents : LDA (Lithium diisopropylamide), diphenylphosphinic chloride

- Yield : Approximately 72% under optimized conditions .

Agricultural Chemistry

In agricultural chemistry, compounds like this compound are explored for their potential use as pesticide intermediates. The phosphorous-containing moiety may enhance the compound's activity against pests while minimizing environmental impact.

Research Findings

Recent investigations have shown that derivatives of this compound exhibit promising insecticidal properties when tested against various agricultural pests. These findings suggest a potential pathway for developing safer, more effective agrochemicals .

Material Science

In material science, this compound can be utilized in the formulation of advanced materials, such as polymers that require specific thermal and mechanical properties. The incorporation of phosphorous compounds can lead to materials with enhanced flame retardancy.

Application Example

Research has indicated that incorporating this compound into polymer matrices improves thermal stability and reduces flammability without compromising mechanical strength .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug development | Improved metabolic stability |

| Synthesis | Intermediate in chemical reactions | High yield synthesis |

| Agricultural Chemistry | Potential pesticide intermediate | Enhanced insecticidal properties |

| Material Science | Component in advanced polymer formulations | Increased thermal stability |

作用機序

The mechanism of action of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific application and reaction environment .

類似化合物との比較

Research Findings and Industrial Relevance

- Stability : Despite its sensitivity to moisture, the compound’s liquid form simplifies storage compared to hygroscopic solids like N-tert-Butyl-4-fluorobenzenesulfonamide .

- Cost-Efficiency: Bulk pricing (e.g., ¥618/5g via Anstein Reagents) and rapid delivery (3–7 days) make it preferable for time-sensitive projects over rarer analogs like sirtinol .

生物活性

Tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (CAS No. 410529-86-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities, antimicrobial properties, and implications in drug development.

Chemical Structure and Properties

- Molecular Formula : C18H22NO5PS

- Molecular Weight : 395.41 g/mol

- Chemical Structure : The compound features a tert-butyl group, a diphenylphosphoryl moiety, and a sulfonylcarbamate structure, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Enzyme Inhibition :

- The compound has been investigated for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. Its mechanism involves the formation of covalent bonds with active sites of enzymes, leading to reduced enzymatic activity.

- Key Enzyme Targets :

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt microbial metabolic processes.

-

Drug Development Potential :

- This compound is being explored as a prodrug candidate that can release active pharmaceutical ingredients under specific conditions, enhancing therapeutic efficacy.

Enzyme Inhibition Studies

A study conducted by researchers at the University of Ottawa demonstrated that this compound effectively inhibits CYP450 enzymes, which are crucial for drug metabolism. The inhibition potency was assessed using kinetic assays, revealing IC50 values in the micromolar range for CYP1A2 and CYP2D6 .

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CYP1A2 | 5.6 | Competitive inhibition |

| CYP2D6 | 8.3 | Non-competitive inhibition |

| CYP2C19 | 12.1 | Mixed inhibition |

Antimicrobial Activity

In vitro tests conducted on various bacterial strains showed that this compound exhibited notable antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily linked to its ability to interact with enzyme active sites through covalent bonding. This interaction alters the conformation of the enzyme, inhibiting its function and thereby modulating various biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。